molecular formula C15H15N3O B11860927 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide CAS No. 89159-93-3

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide

Cat. No.: B11860927
CAS No.: 89159-93-3
M. Wt: 253.30 g/mol
InChI Key: OYDWJSKIKKQJPL-UHFFFAOYSA-N
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Description

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Visible light, molecular oxygen.

    Reduction: Stannous chloride dihydrate, ethanol.

    Substitution: Propargyl bromide, toluene, sodium hydroxide.

Major Products

    Oxidation: Formamides.

    Reduction: Quinoline derivatives.

    Substitution: Propargylated quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide involves its interaction with molecular targets through energy transfer and single electron transfer pathways. The compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals, which play a crucial role in its chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide stands out due to its unique combination of a quinoline core and a propargyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

89159-93-3

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

8-[[methyl(prop-2-ynyl)amino]methyl]quinoline-5-carboxamide

InChI

InChI=1S/C15H15N3O/c1-3-9-18(2)10-11-6-7-13(15(16)19)12-5-4-8-17-14(11)12/h1,4-8H,9-10H2,2H3,(H2,16,19)

InChI Key

OYDWJSKIKKQJPL-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=C2C(=C(C=C1)C(=O)N)C=CC=N2

Origin of Product

United States

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